molecular formula C9H3BrF3NO2S B15246745 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid

2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid

Cat. No.: B15246745
M. Wt: 326.09 g/mol
InChI Key: KSLPMGOCQYOVPN-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid is a chemical compound with the molecular formula C9H3BrF3NO2S It is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethylthio group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a large scale while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the benzoic acid core .

Scientific Research Applications

2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The cyano group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Bromo-4-cyano-3-((trifluoromethyl)thio)benzoic acid include:

Uniqueness

What sets this compound apart from similar compounds is the presence of the trifluoromethylthio group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C9H3BrF3NO2S

Molecular Weight

326.09 g/mol

IUPAC Name

2-bromo-4-cyano-3-(trifluoromethylsulfanyl)benzoic acid

InChI

InChI=1S/C9H3BrF3NO2S/c10-6-5(8(15)16)2-1-4(3-14)7(6)17-9(11,12)13/h1-2H,(H,15,16)

InChI Key

KSLPMGOCQYOVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)SC(F)(F)F)Br)C(=O)O

Origin of Product

United States

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